2-Amino-4,5-dibromobenzaldehyde
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Overview
Description
2-Amino-4,5-dibromobenzaldehyde is an organic compound characterized by the presence of two bromine atoms, an amino group, and an aldehyde group attached to a benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dibromobenzaldehyde typically involves the bromination of 2-Aminobenzaldehyde. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dibromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-4,5-dibromobenzoic acid.
Reduction: Formation of 2-Amino-4,5-dibromobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5-dibromobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of quinoline derivatives with antibacterial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibromobenzaldehyde involves its reactivity with various biological molecules. The compound can form Schiff bases with amines, which can then undergo further reactions to form complex structures. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-4,6-dibromobenzaldehyde
- 2-Amino-3,4-dibromobenzaldehyde
Uniqueness
2-Amino-4,5-dibromobenzaldehyde is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other dibrominated benzaldehydes. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H5Br2NO |
---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-amino-4,5-dibromobenzaldehyde |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |
InChI Key |
YDYMZJIPRFDIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)C=O |
Origin of Product |
United States |
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